molecular formula C14H16N2O3 B2613168 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)oxazolidin-2-one CAS No. 1790890-10-6

3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)oxazolidin-2-one

Cat. No.: B2613168
CAS No.: 1790890-10-6
M. Wt: 260.293
InChI Key: QGDIICDRCVFMCT-UHFFFAOYSA-N
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Description

3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260.293. The purity is usually 95%.
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Biological Activity

The compound 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)oxazolidin-2-one is a derivative of the 3,4-dihydroisoquinoline scaffold, which has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This article provides an overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₉H₂₀N₂O₃
  • Molecular Weight : 320.38 g/mol
  • CAS Number : 1142211-87-7

Research indicates that compounds containing the 3,4-dihydroisoquinoline moiety exhibit multiple mechanisms of action, including:

  • Acetylcholinesterase (AChE) Inhibition : Compounds similar to this one have shown significant inhibition of AChE, which is crucial for enhancing cholinergic neurotransmission in neurodegenerative conditions .
  • Monoamine Oxidase (MAO) Inhibition : The compound also demonstrates inhibitory activity against MAO enzymes, which are involved in the metabolism of neurotransmitters. This dual-target approach is beneficial for treating Alzheimer's disease .

In Vitro Studies

A series of biological evaluations were conducted to assess the efficacy of the compound:

Activity TypeResultReference
AChE InhibitionIC₅₀ = 0.28 µM
MAO-B InhibitionIC₅₀ = 2.81 µM
CytotoxicityNon-toxic at concentrations < 12.5 µM

These results indicate that the compound effectively inhibits key enzymes associated with neurodegeneration while maintaining low cytotoxicity.

In Vivo Studies

Acute toxicity studies in mice showed that even at high doses (2500 mg/kg), the compound did not exhibit significant toxicity, suggesting a favorable safety profile for further development .

Case Studies

  • Alzheimer's Disease Model : In a study involving a transgenic mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent .
  • Parkinson's Disease Model : Another study highlighted its neuroprotective effects in a rodent model of Parkinson's disease, where it mitigated dopaminergic neuron loss and improved motor function .

Properties

IUPAC Name

3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-13(10-16-7-8-19-14(16)18)15-6-5-11-3-1-2-4-12(11)9-15/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDIICDRCVFMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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